3-Methoxyisonicotinaldehyde
Overview
Description
3-Methoxyisonicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of isonicotinaldehyde, where a methoxy group is attached to the third position of the pyridine ring
Scientific Research Applications
3-Methoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 3-Methoxyisonicotinaldehyde is currently unknown . Understanding how this compound interacts with its targets and the resulting changes requires more detailed studies.
Pharmacokinetics
- Absorption : Given its relatively small molecular weight (137.14 g/mol) and its calculated logP value (1.38), it is likely that this compound is well-absorbed in the gastrointestinal tract .
- Distribution : The compound’s predicted lipophilicity suggests that it may distribute into lipid-rich tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxyisonicotinaldehyde can be synthesized through several methods. One common approach involves the oxidation of 3-methoxypyridin-4-ylmethanol using manganese dioxide in ethyl acetate. The reaction is typically carried out under reflux conditions for a few hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in ethyl acetate under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles in the presence of catalysts or under acidic/basic conditions.
Major Products:
Oxidation: 3-Methoxyisonicotinic acid.
Reduction: 3-Methoxypyridin-4-ylmethanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Comparison with Similar Compounds
- 2,5-Dichloro-3-methoxyisonicotinaldehyde .
- 5-Chloro-2,3-dimethoxyisonicotinaldehyde .
- 2-Bromo-3-methoxyisonicotinaldehyde .
Comparison: 3-Methoxyisonicotinaldehyde is unique due to the presence of the methoxy group at the third position of the pyridine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from its analogs. The presence of different substituents in similar compounds can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
3-methoxypyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWFPBUTNZWBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509888 | |
Record name | 3-Methoxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-52-1 | |
Record name | 3-Methoxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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